

A Comparative Guide to Caldarchaeol-Based Proxies in Diverse Sedimentary Environments

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Compound of Interest

Compound Name: *Caldarchaeol*

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This guide provides a comprehensive comparison of **caldarchaeol**-based proxies, primarily focusing on the widely used TEX86 (Tetraether Index of 86 carbon atoms) paleothermometer and the ACE (Archaeol and **Caldarchaeol** Euryarchaeotal) index across marine, lacustrine, and terrestrial sedimentary environments. This objective analysis is supported by experimental data to aid in the selection and application of these powerful biomarker tools in paleoenvironmental reconstructions.

Introduction to Caldarchaeol-Based Proxies

Caldarchaeol and its derivatives, glycerol dialkyl glycerol tetraethers (GDGTs), are membrane lipids of Archaea. The relative abundance of different GDGTs, particularly the number of cyclopentane moieties, changes in response to environmental parameters, most notably temperature. This principle underpins their use as paleoclimate proxies.

TEX86, a temperature proxy, is based on the relative abundance of specific isoprenoidal GDGTs (iGDGTs) produced predominantly by marine Thaumarchaeota.[1] In contrast, the ACE index, a ratio of archaeol to **caldarchaeol** (GDGT-0), has been primarily developed as a proxy for paleosalinity, reflecting shifts in archaeal communities, particularly the abundance of halophilic Euryarchaeota.[2] While both proxies are based on **caldarchaeol** and related structures, their primary applications and interpretations differ significantly.

Comparative Data of Caldarchaeol-Based Proxies

The performance of TEX86 and ACE varies across different sedimentary environments due to factors such as the composition of archaeal communities, terrestrial input, and diagenetic processes. The following tables summarize key quantitative data for these proxies.

TEX86 (Temperature Proxy)

Sedimentary Environment	Calibration Equation	R ²	RMSE (°C)	Key Considerations
Marine	TEX86H = 68.4 * log(TEX86) + 38.6	0.87	± 2.5	Global core-top calibration, suitable for warmer waters (>15°C).[1]
	TEX86L = 67.5 * log(TEX86) + 46.9	0.81	± 4.0	Designed for low-temperature environments (<15°C).[1]
BAYSPAR (Bayesian calibration)	-	~5.0		Spatially varying calibration that can account for regional differences.
Lacustrine	T = 44.7 * TEX86 + 6.3	0.79	± 3.2	Performance can be affected by terrestrial input (high BIT index) and diverse archaeal sources.
Terrestrial (Soils)	Not directly calibrated to soil temperature	-	-	Isoprenoidal GDGTs in soils can be transported to marine and lacustrine environments, potentially biasing the TEX86 signal. The Branched

and Isoprenoid
Tetraether (BIT)
index is used to
assess the
relative input of
soil organic
matter.[\[1\]](#)

ACE (Salinity Proxy)

Sedimentary Environment	Relationship with Salinity	R ²	RMSE	Key Considerations
Marine (Coastal/Hypersaline)	Positive correlation	Variable	-	Reflects the abundance of halophilic Euryarchaeota which produce archaeol. [2]
Lacustrine (Saline to Hypersaline)	Positive correlation	~0.7-0.9	-	Strong relationship observed in saline to hypersaline lakes on the Qinghai-Tibetan Plateau. [2]
Terrestrial (Soils)	Positive correlation with soil salinity	Variable	-	Archaeol is associated with halophilic archaea in saline soils.

Experimental Protocols

Accurate and reproducible measurements of **caldarchaeol**-based proxies are contingent on rigorous analytical procedures. The following outlines a standard methodology for GDGT analysis.

Lipid Extraction

- Sample Preparation: Freeze-dry and homogenize sediment or soil samples.
- Extraction: Perform lipid extraction using a modified Bligh-Dyer method with a solvent mixture of dichloromethane (DCM) and methanol (MeOH).
- Phase Separation: Separate the total lipid extract (TLE) into aqueous and organic phases.
- Fractionation: Separate the TLE into different polarity fractions using column chromatography with silica gel. Elute with hexane/DCM (for apolar fractions) and DCM/MeOH (for polar fractions containing GDGTs).

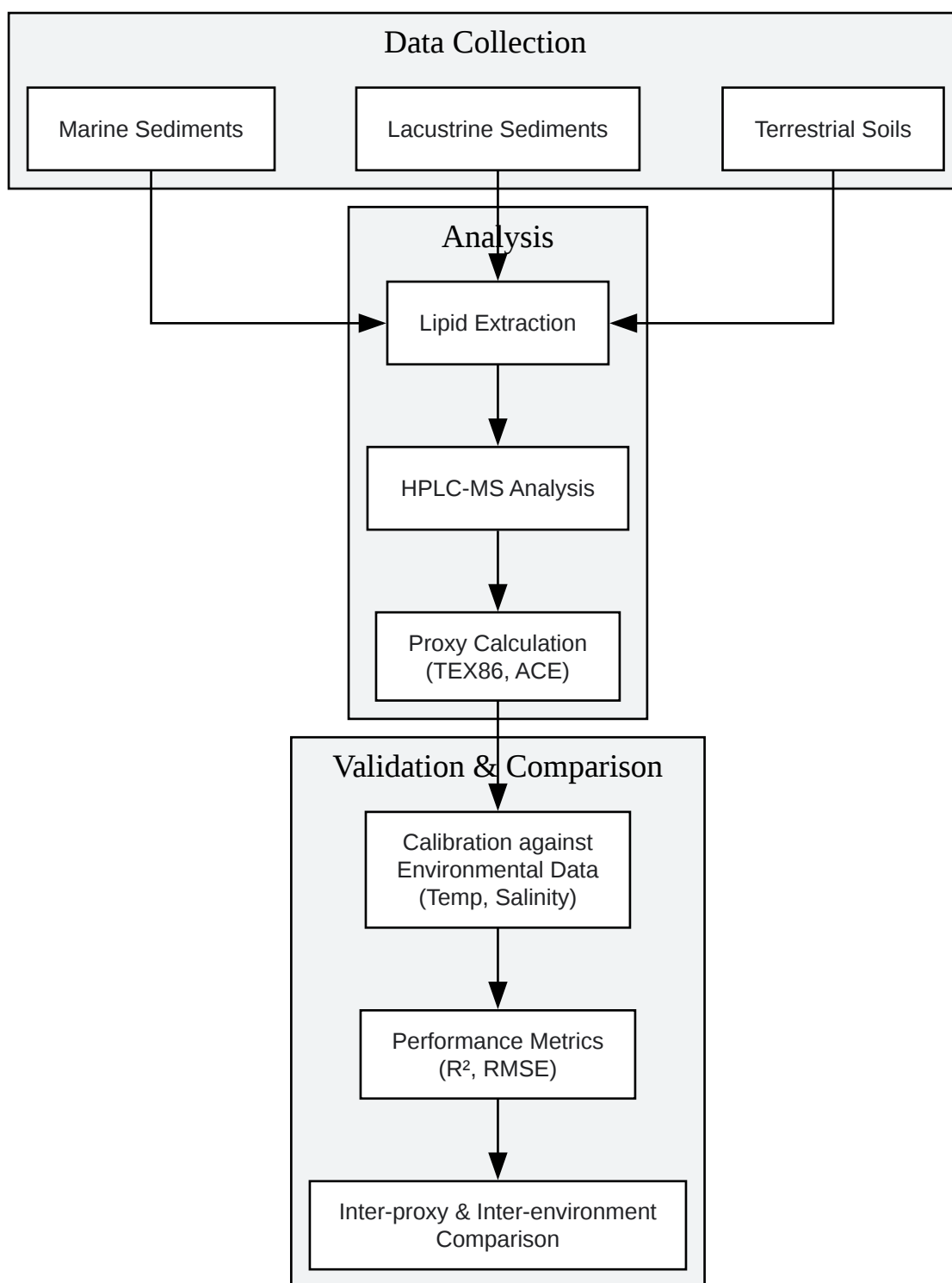
Chromatographic Separation and Mass Spectrometric Analysis

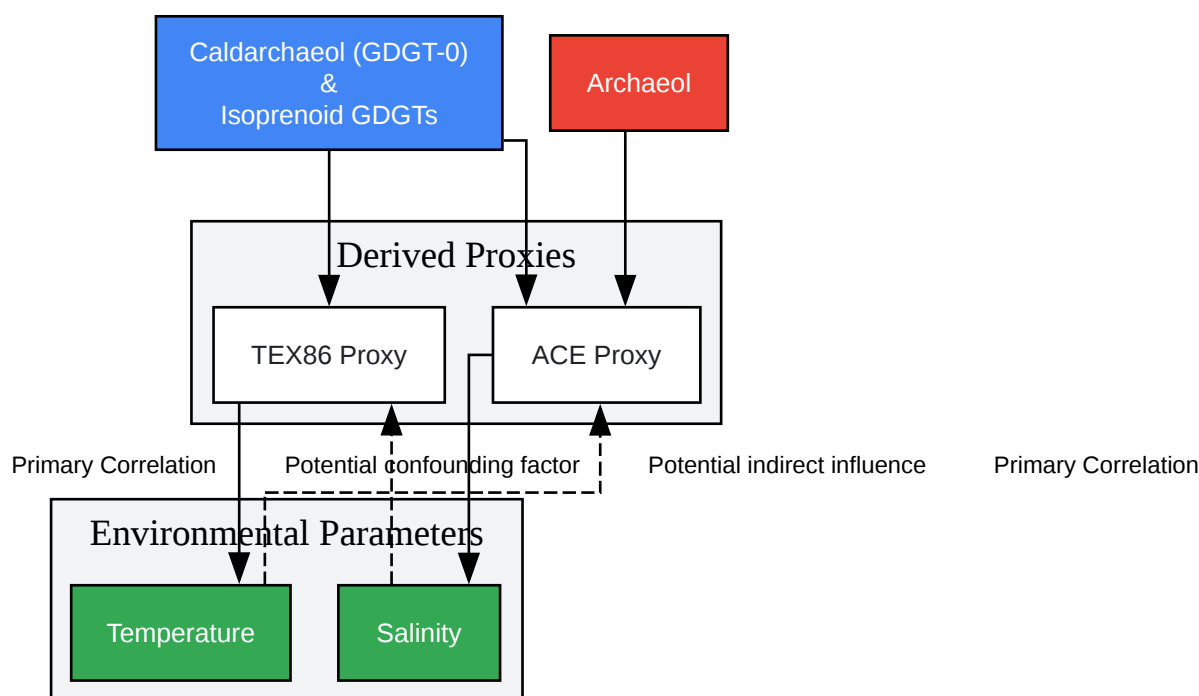
- Sample Preparation: Dry the polar fraction under a stream of N₂ and redissolve in a hexane/isopropanol (99:1, v/v) mixture. Filter through a 0.45 µm PTFE filter.
- Instrumentation: Analyze the samples using High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS).
- Chromatographic Conditions:
 - Column: A normal-phase silica column (e.g., Alltech Prevail Cyano, 150 mm x 2.1 mm, 3 µm).
 - Mobile Phase: A gradient of hexane and hexane/isopropanol.
 - Flow Rate: Typically 0.2 mL/min.
 - Column Temperature: 40°C.

- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ion APCI.
 - Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecular ions $[M+H]^+$ of the target GDGTs.
 - Source Parameters: Optimize nebulizer pressure, vaporizer temperature, sheath gas flow, and capillary temperature for maximum signal intensity.

Visualizing the Concepts

The following diagrams illustrate the logical workflow of cross-validation and the relationship between **caldarchaeol** and the derived proxies.





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References

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